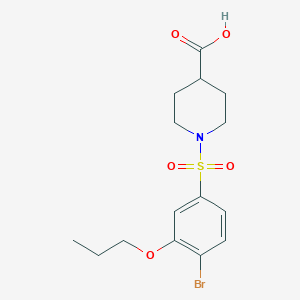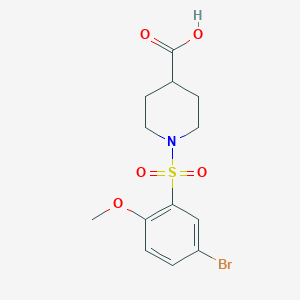![molecular formula C14H19BrN2O4S B513087 1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942666-70-8](/img/structure/B513087.png)
1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS . For example, the 1H-NMR spectrum of 6-Bromo-3-(4-(4-fluorophenyl)piperazin-1-yl)-4-methylcinnoline showed signals at 2.57 (3H, s, CH3), 3.34 (4H, m, H2-3’+H2-5’), 3.56 (4H, m, H2-2’+H2-6’), 6.92–7.02 (4H, m, Ar), 7.68 (1H, dd, J = 1.9, 9.0, Ar), 8.06 (1H, d, J = 1.8, Ar), 8.23 (1H, d, J = 9.0, Ar) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The synthesis involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Applications De Recherche Scientifique
Crystal Structure Studies
Studies on compounds similar to 1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, such as 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, have been conducted to understand their crystal structure, including Hirshfeld surface analysis and density functional theory (DFT) calculations. These studies provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, which is crucial in predicting and understanding their chemical behaviors (Kumara et al., 2017).
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of derivatives with structures similar to the subject compound, demonstrating their potential antimicrobial activities. For instance, the synthesis and antimicrobial activities of 1,2,4-Triazole derivatives, which include compounds with piperazine nuclei, show promising results in combating microbial infections (Bektaş et al., 2010).
Application in Biological Activity Studies
Compounds structurally related to 1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one have been used in biological activity studies. For example, research on novel conazole analogues, involving piperazine derivatives, has been conducted to explore their biological potentials, including antimicrobial and enzyme inhibitory activities (Mermer et al., 2018).
Electrochemical Synthesis Applications
Electrochemical synthesis research involving compounds similar to the subject compound has been conducted, demonstrating the potential use of these compounds in the synthesis of new chemical entities. An example is the electrochemical synthesis based on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, showcasing a novel approach to chemical synthesis (Amani & Nematollahi, 2012).
Structural Characterization for Drug Development
Structural characterization of compounds structurally related to 1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has been a focus in the development of new drugs. Research on methylbenzenesulfonamide CCR5 antagonists, which feature similar structural components, is a notable example in this domain (Cheng De-ju, 2015).
Propriétés
IUPAC Name |
1-[4-(4-bromo-3-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-3-21-14-10-12(4-5-13(14)15)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXGETMMVHEMCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis(2-hydroxyethyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B513004.png)
![[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513005.png)
![Bis(2-hydroxyethyl)[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513007.png)
![Bis(2-hydroxyethyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513010.png)
![[(2,5-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513011.png)
amine](/img/structure/B513015.png)
![4-fluoro-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B513017.png)
amine](/img/structure/B513018.png)



![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)
![1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513029.png)
